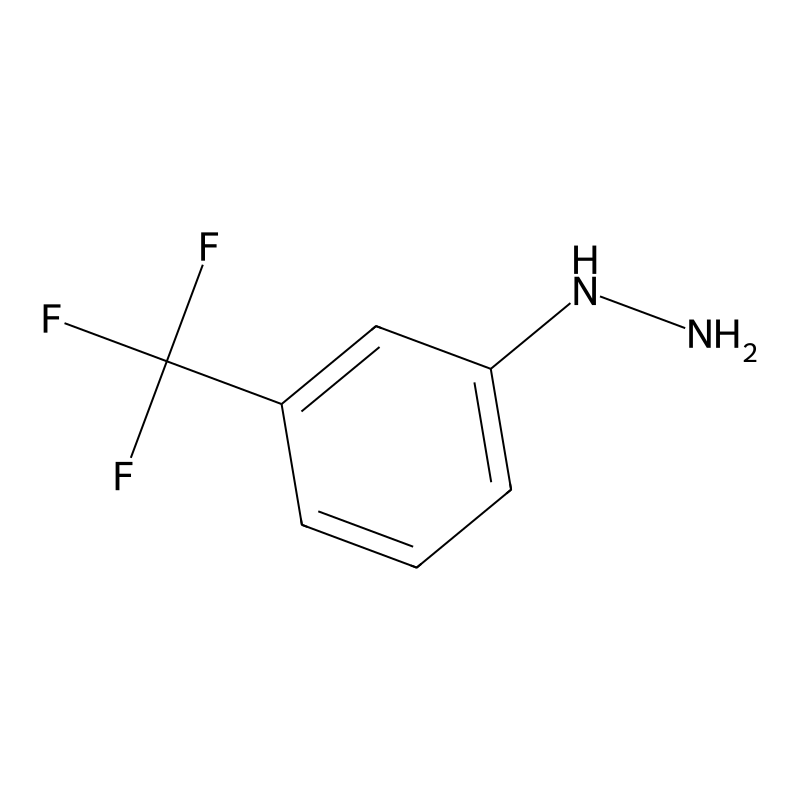

3-(Trifluoromethyl)phenylhydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-(Trifluoromethyl)phenylhydrazine can be synthesized through various methods, including the reaction of 3-(trifluoromethyl)aniline with diazonium salts or hydrazine hydrate. Additionally, it can be obtained by the reduction of 3-(trifluoromethyl)nitrobenzene using hydrazine and a catalyst.

Organic Chemistry Applications:

-(Trifluoromethyl)phenylhydrazine is a valuable reagent in organic chemistry due to its nucleophilic nature and the presence of the trifluoromethyl group. It is commonly used in:

- Formation of hydrazones: It reacts with carbonyl compounds (aldehydes and ketones) to form hydrazones, which are useful intermediates in organic synthesis.

- Preparation of heterocycles: The trifluoromethyl group can influence the reactivity and properties of the resulting heterocycles, making them valuable in medicinal chemistry and materials science. []

Medicinal Chemistry Applications:

The presence of the trifluoromethyl group and the hydrazine moiety can contribute to various biological activities, making 3-(trifluoromethyl)phenylhydrazine a potential candidate for drug discovery. Research has explored its potential in:

- Antimicrobial activity: Studies have shown activity against various bacteria and fungi, suggesting its potential as a novel antimicrobial agent.

- Anticancer properties: The compound has been investigated for its potential to inhibit the growth of cancer cells, although further research is needed.

3-(Trifluoromethyl)phenylhydrazine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenylhydrazine structure. Its chemical formula is and it has a molecular weight of 212.60 g/mol. This compound appears as a light yellow liquid with a slight odor and is known for its reactivity due to the electronegative trifluoromethyl group, which influences its chemical behavior and biological activity .

Synthesis of 3-(Trifluoromethyl)phenylhydrazine can be achieved through several methods:

- Hydrazine Reaction: Reacting hydrazine with 3-trifluoromethylbenzaldehyde under acidic conditions.

- Substitution Reactions: Using nucleophilic substitution involving trifluoromethylated aryl halides.

- Reduction Processes: Reducing corresponding azo compounds or nitro derivatives to yield the desired hydrazine derivative.

These methods highlight the versatility in synthesizing this compound for various applications in research and industry .

3-(Trifluoromethyl)phenylhydrazine finds applications in:

- Synthetic Chemistry: As a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Research: Used in studies related to hydrazine derivatives and their reactivity patterns.

- Material Science: Potential applications in developing new materials due to its unique electronic properties imparted by the trifluoromethyl group .

Several compounds share structural similarities with 3-(Trifluoromethyl)phenylhydrazine, which can be compared based on their functional groups and applications:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 4-(Trifluoromethyl)phenylhydrazine | 2923-56-0 | 1.00 | Similar structure but different position of trifluoromethyl group |

| 3,5-Bis(trifluoromethyl)phenylhydrazine | 502496-23-3 | 0.98 | Contains two trifluoromethyl groups enhancing reactivity |

| 2-(Trifluoromethyl)phenylhydrazine | 3107-34-4 | 0.90 | Trifluoromethyl group at a different position affecting properties |

| (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine | 502496-21-1 | 0.87 | Contains both fluorine and trifluoromethyl groups |

| (4-Chloro-3-(trifluoromethyl)phenyl)hydrazine | 40566-70-9 | 0.78 | Incorporates chlorine along with trifluoromethyl enhancing stability |

These compounds illustrate variations in substituents that influence their chemical behavior and potential applications, highlighting the uniqueness of 3-(Trifluoromethyl)phenylhydrazine within this class of chemicals .

XLogP3

GHS Hazard Statements

H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95.65%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant